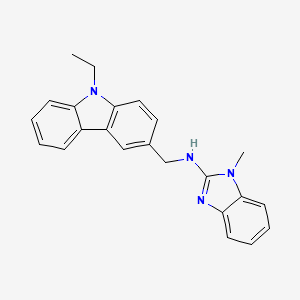

AJ2-30

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H22N4 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

N-[(9-ethylcarbazol-3-yl)methyl]-1-methylbenzimidazol-2-amine |

InChI |

InChI=1S/C23H22N4/c1-3-27-20-10-6-4-8-17(20)18-14-16(12-13-21(18)27)15-24-23-25-19-9-5-7-11-22(19)26(23)2/h4-14H,3,15H2,1-2H3,(H,24,25) |

InChI Key |

QKZNLVHPKAXDOL-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)CNC3=NC4=CC=CC=C4N3C)C5=CC=CC=C51 |

Origin of Product |

United States |

Foundational & Exploratory

AJ2-30 Mechanism of Action in Lupus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of AJ2-30, a novel small molecule inhibitor of Solute Carrier Family 15 Member 4 (SLC15A4), a promising therapeutic target for systemic lupus erythematosus (SLE) and other autoimmune diseases. This compound has demonstrated significant anti-inflammatory activity in preclinical models by disrupting key innate immune signaling pathways implicated in lupus pathogenesis.

Core Mechanism of Action: Targeting SLC15A4

This compound's primary mechanism of action is the direct engagement and subsequent degradation of SLC15A4, an endolysosome-resident transporter.[1][2][3] Genetic studies have identified SLC15A4 as a susceptibility locus for SLE, and its expression is elevated in some lupus patients.[2] This protein is crucial for the proper function of endolysosomal Toll-like receptors (TLRs) 7, 8, and 9, as well as NOD1/2 signaling pathways, which are pivotal in sensing nucleic acids and bacterial components, respectively, and driving inflammatory responses.[4]

This compound not only blocks the function of SLC15A4 but also destabilizes the protein, leading to its lysosome-mediated degradation.[1][2][3] This dual action ensures a robust and sustained inhibition of the downstream signaling cascades. The anti-inflammatory effects of this compound are SLC15A4-dependent, as the compound loses its activity in cells lacking the SLC15A4 gene.[2][3][5]

Downstream Signaling Pathway Inhibition

By targeting SLC15A4, this compound effectively blunts several pro-inflammatory signaling pathways that are hyperactive in lupus.

Inhibition of TLR7/8/9 Signaling

This compound significantly inhibits the production of type I interferons (IFN-α) and other inflammatory cytokines upon stimulation of TLR7, TLR7/8, and TLR9 in various immune cells, including plasmacytoid dendritic cells (pDCs), which are major producers of IFN-α in lupus.[4] This is a critical intervention point, as the IFN-I signature is a hallmark of SLE.

Impairment of the mTOR Pathway

A key consequence of SLC15A4 inhibition by this compound is the dose-dependent impairment of the mTOR signaling pathway activation in human B cells and pDCs stimulated with TLR7/8 or TLR9 agonists.[4] this compound disrupts the interaction between SLC15A4 and components of the Ragulator-Rag complex, such as Lamtor1 and Lamtor2, which are essential for mTORC1 recruitment to the lysosome and its subsequent activation.[4] This disruption prevents the phosphorylation of mTOR and its downstream effectors, like 4E-BP1.[4]

Suppression of NOD1/2 Signaling

In addition to its effects on TLR signaling, this compound also inhibits NOD1 and NOD2 signaling in response to bacterial dipeptides.[4] This suggests a broader anti-inflammatory potential for this compound beyond the specific context of lupus.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various experimental settings.

| Parameter | Assay/Cell Type | Stimulus | Concentration of this compound | Result | Reference |

| IC50 | IFN-I Production | TLR7/9-stimulated cells | ~1.8 µM | 50% inhibition of IFN-I production | [6][7] |

| Cytokine Inhibition | IFN-α Production | Human pDCs | 5 µM | Significant suppression | [4] |

| TNF-α Production | Primary Human Monocytes | 5 µM | Inhibition of TNF-α production | [4] | |

| IFN-γ, IL-6, IL-10 Production | Unstimulated Lupus Patient PBMCs | Not specified | Significant suppression | [4] | |

| B Cell Function | IgG Levels | Lupus Patient PBMCs | Not specified | Significant reduction | [4] |

| Co-stimulatory Molecules (CD80, CD86, MHC-II) | B cells from Lupus Patient PBMCs | Not specified | Reduction in expression | [4] | |

| Signaling | mTOR Pathway Activation | Human B cells | Dose-dependent | Strong impairment | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Inhibition of Cytokine Production in Human PBMCs from Lupus Patients

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood of lupus patients by Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Treatment: PBMCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin. Cells are pre-treated with this compound (e.g., 5 µM) or a vehicle control (DMSO) for a specified period (e.g., 1 hour).

-

Stimulation: Cells are then stimulated with TLR agonists such as R848 (TLR7/8 agonist, e.g., 5 µg/mL) or CpG-A (TLR9 agonist, e.g., 1 µM) for 24 hours.

-

Cytokine Measurement: Supernatants are collected, and the concentrations of cytokines (e.g., IFN-α, IFN-γ, IL-6, IL-10) are measured by enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.

Assessment of mTOR Pathway Activation in B Cells

-

B Cell Isolation: Human B cells are isolated from PBMCs using magnetic-activated cell sorting (MACS) with CD19 microbeads.

-

Treatment and Stimulation: Isolated B cells are treated with this compound at various concentrations or a vehicle control, followed by stimulation with a TLR7/8 agonist (R848) or TLR9 agonist (CpG-B).

-

Western Blot Analysis: After stimulation, cells are lysed, and protein extracts are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against phosphorylated mTOR (p-mTOR), total mTOR, phosphorylated 4E-BP1 (p-4E-BP1), and total 4E-BP1. A loading control such as β-actin is also used.

-

Flow Cytometry Analysis: Alternatively, mTOR activation can be assessed by flow cytometry using phospho-specific antibodies. Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against p-mTOR or its downstream targets.

SLC15A4 Degradation Assay

-

Cell Line and Treatment: A human B cell line, such as CAL-1, is treated with this compound (e.g., 5 µM) or a control compound for various time points. To confirm lysosomal-mediated degradation, cells can be co-treated with a lysosomal inhibitor like Bafilomycin A1.

-

Immunoblotting: Cell lysates are prepared, and the protein levels of SLC15A4 are analyzed by Western blot using an SLC15A4-specific antibody. The reduction in the SLC15A4 protein band indicates degradation.

Visualizations: Signaling Pathways and Experimental Workflow

This compound Signaling Pathway Inhibition

Caption: this compound inhibits TLR7/9 signaling by targeting SLC15A4, preventing mTORC1 activation and inflammatory cytokine production.

This compound Induced Degradation of SLC15A4

Caption: this compound binds to SLC15A4, leading to its destabilization and subsequent degradation by the lysosome.

Experimental Workflow for this compound Evaluation

Caption: A general experimental workflow to assess the in vitro efficacy of this compound on immune cells.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for lupus by targeting SLC15A4, a key driver of innate immune activation. Its ability to inhibit multiple inflammatory pathways, including the TLR7/9-mTOR axis, and promote the degradation of its target provides a multi-faceted approach to dampening the autoimmune response. Further optimization of the potency and pharmacokinetic properties of this compound or related compounds is likely necessary for evaluation in advanced autoimmune disease models and eventual clinical translation.[4] The successful development of this SLC15A4 inhibitor validates this protein as a druggable target for inflammatory and autoimmune conditions.[5]

References

- 1. Chemical Proteomics - SLC15A4 [chomixbio.com]

- 2. New immune system-targeting compounds show early promise in treating lupus | Scripps Research [scripps.edu]

- 3. Revolutionary molecule combats autoimmune diseases, including lupus and Crohn’s disease - The Brighter Side of News [thebrighterside.news]

- 4. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lupusnewstoday.com [lupusnewstoday.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

SLC15A4 as a Therapeutic Target for Autoimmune Disease: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Solute Carrier Family 15 Member 4 (SLC15A4) has emerged as a critical regulator of innate immunity and a highly promising therapeutic target for a range of autoimmune and autoinflammatory diseases, most notably Systemic Lupus Erythematosus (SLE). This endolysosome-resident transporter is highly expressed in immune cells and is integral to the signaling pathways of endosomal Toll-like receptors (TLRs) and NOD-like receptors (NLRs). Genetic association studies and compelling preclinical data from knockout mouse models have solidified its role in the pathogenesis of autoimmunity. This technical guide provides an in-depth overview of SLC15A4's function, its role in autoimmune signaling pathways, preclinical validation data, and the development of first-in-class inhibitors, establishing SLC15A4 as a druggable target for autoimmune conditions.

Core Function and Expression of SLC15A4

SLC15A4 is a 12-transmembrane domain protein that functions as a proton-coupled symporter for histidine and various di- and tri-peptides, transporting them from the endolysosomal lumen into the cytosol. Its expression is predominantly found in hematopoietic cells, including plasmacytoid dendritic cells (pDCs), B cells, macrophages, and dendritic cells. This cell-specific expression pattern places SLC15A4 at a central nexus of immune sensing and response, making it an attractive therapeutic target to curb autoimmune pathologies with potentially limited off-target effects.

SLC15A4 Signaling in Autoimmunity

SLC15A4 is indispensable for the production of Type I interferons (IFN-I) and other proinflammatory cytokines downstream of endosomal TLRs (TLR7, TLR8, TLR9) and for NOD1/2 signaling. Aberrant activation of these pathways, particularly TLR7 and TLR9 which sense self-nucleic acids, is a hallmark of SLE. SLC15A4 exerts its control through at least two key mechanisms: as a transporter that modulates the endolysosomal environment and as a signaling scaffold.

Transporter-Dependent Regulation of mTOR and Lysosomal Homeostasis

As a transporter, SLC15A4 is believed to regulate the pH and amino acid content of the endolysosome. Deficiency of SLC15A4 leads to an accumulation of lysosomal histidine, which can inhibit the proteolytic activities of cathepsins required for TLR9 processing and activation. Furthermore, SLC15A4 is crucial for the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway upon TLR stimulation. mTORC1 is a critical regulator of cellular metabolism and is required for the translation and nuclear translocation of Interferon Regulatory Factor 7 (IRF7), the master transcription factor for IFN-I production.

Scaffolding Function for IRF5 Activation

Recent studies have revealed a transport-independent scaffolding role for SLC15A4. SLC15A4 recruits a previously uncharacterized adaptor protein, TASL (TLR Adaptor interacting with SLC15A4 on the Lysosome), to the endolysosomal membrane. This SLC15A4-TASL complex serves as a crucial platform for the recruitment and subsequent activation of IRF5, a key transcription factor for producing proinflammatory cytokines like TNF-α and IL-6. Deletion of either SLC15A4 or TASL specifically abrogates the IRF5 pathway without affecting NF-κB or MAPK signaling, indicating its position downstream of initial TLR engagement.

Preclinical Validation in Murine Models of Lupus

The therapeutic potential of targeting SLC15A4 is strongly supported by genetic studies in mouse models of SLE. Mice with a loss-of-function mutation ('feeble') or complete knockout of Slc15a4 are strikingly protected from developing lupus-like disease in multiple models.

Pristane-Induced Lupus Model

In the pristane-induced lupus model in C57BL/6 mice, Slc15a4 knockout mice were completely protected from disease. They showed significantly reduced interferon signature genes, lower secretion of inflammatory cytokines, and reduced anti-nuclear antibody (ANA) production compared to wild-type controls.

| Parameter | C57BL/6 Wild-Type (Pristane) | C57BL/6 slc15a4-/- (Pristane) | Statistic |

| IL-12p40 (pg/mL) in Peritoneal Lavage | ~150 | < 50 | p < 0.005 |

| CCL-2 (pg/mL) in Peritoneal Lavage | ~1200 | ~200 | p < 0.0005 |

| Anti-Nuclear Antibodies (OD450 at 9 mo.) | ~1.25 | ~0.25 | p < 0.05 |

| Glomerulonephritis Score (at 9 mo.) | ~2.5 | ~0.5 | p < 0.005 |

| Data are approximated from Katewa et al., PLOS ONE, 2021. |

NZB/W F1 Spontaneous Lupus Model

In the spontaneous and more severe NZB/W F1 lupus model, Slc15a4 knockout mice were fully protected from disease development. They exhibited 100% survival, no proteinuria, and a lack of autoantibody production. Remarkably, protection persisted even when the disease was accelerated with an adenovirus encoding IFN-α, highlighting a broader role for SLC15A4 beyond just IFN-I production, likely involving B cell functions and autoantibody generation.

| Parameter (at 36 weeks) | NZB/W F1 Wild-Type | NZB/W F1 slc15a4-/- | Statistic |

| Survival Rate | < 50% | 100% | p < 0.0005 |

| Proteinuria (>300 mg/dL) | > 80% of mice | 0% of mice | p < 0.0005 |

| Anti-dsDNA Titer (OD450) | ~1.5 | < 0.2 | p < 0.0005 |

| Anti-Histone Titer (OD450) | ~2.0 | < 0.2 | p < 0.0005 |

| Glomerulonephritis Score | ~3.0 | 0 | p < 0.0005 |

| Data are approximated from Katewa et al., PLOS ONE, 2021. |

Pharmacological Inhibition of SLC15A4

Despite its therapeutic potential, the development of small molecule inhibitors for SLC15A4 has been challenging. A breakthrough was achieved using an integrated chemical proteomics approach to identify the first-in-class functional inhibitors of SLC15A4.

Inhibitor Discovery Workflow

The strategy utilized fully functionalized fragment (FFF) probes in living immune cells to identify compounds that directly bind to SLC15A4. This was followed by functional screens to confirm inhibition of TLR9-mediated cytokine production. Iterative chemical optimization of an initial hit, FFF-21, led to the development of a potent and selective inhibitor, AJ2-30.

Effects of the SLC15A4 Inhibitor this compound

The small molecule inhibitor this compound effectively suppresses endosomal TLR and NOD signaling in various human and mouse immune cells. It blocks the production of key inflammatory cytokines and has been shown to reduce inflammation in cells from lupus patients. Mechanistically, this compound was found to disrupt protein-protein interactions between SLC15A4 and the mTOR pathway, leading to the destabilization and lysosomal degradation of SLC15A4.

| Cell Type | Stimulation | Measured Cytokine | Inhibition by this compound (5 µM) |

| Human pDCs | CpG-A (TLR9) | IFN-α | > 90% reduction |

| Human pDCs | R848 (TLR7/8) | IFN-α | > 80% reduction |

| Human Monocytes | R848 (TLR7/8) | TNF-α | ~ 75% reduction |

| Human B Cells | CpG-B (TLR9) | IL-6 | > 90% reduction |

| Human B Cells | R848 (TLR7/8) | Total IgG | ~ 60% reduction |

| Data compiled from Jimenez-Macias et al., Nat Chem Biol, 2024. |

Key Experimental Protocols

Isolation and Stimulation of Human pDCs

-

Isolation: Plasmacytoid dendritic cells are isolated from human peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.

-

Culture: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-3.

-

Inhibition and Stimulation: Cells are pre-treated with the SLC15A4 inhibitor (e.g., this compound, 5 µM) or DMSO vehicle for 1-2 hours. Subsequently, cells are stimulated with TLR agonists such as CpG-A (1 µM for TLR9) or R848 (5 µg/mL for TLR7/8) for 24 hours.

-

Analysis: Supernatants are collected for cytokine analysis by ELISA or Luminex assay.

Immunoblotting for mTOR Pathway Activation

-

Cell Treatment: Human B cells are isolated from PBMCs and treated with inhibitor/vehicle followed by TLR stimulation (e.g., CpG-B, 1 µM) for various time points (0-4 hours).

-

Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Western Blot: Lysates are resolved by SDS-PAGE, transferred to a PVDF membrane, and blotted with primary antibodies against phosphorylated and total proteins of the mTOR pathway (e.g., p-S6K, S6K, p-4E-BP1, 4E-BP1).

-

Detection: Blots are incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) substrate.

Murine Model of Spontaneous Lupus (NZB/W F1)

-

Animals: NZB/W F1 slc15a4+/+ and slc15a4-/- female mice are generated and aged.

-

Monitoring: Starting at 13 weeks of age, mice are monitored bi-weekly for survival and proteinuria using urine dipsticks.

-

Serology: Blood is collected periodically via retro-orbital bleeding. Serum is isolated and analyzed by ELISA for autoantibodies (anti-dsDNA, anti-histone) and inflammatory cytokines (IL-12p40, CCL-2).

-

Histology: At study endpoint (e.g., 36 weeks), kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with H&E and PAS to score for glomerulonephritis and other renal pathologies.

Conclusion and Future Directions

SLC15A4 is a genetically and functionally validated therapeutic target for autoimmune diseases. Its restricted expression in immune cells and its non-redundant, dual role in controlling both Type I interferon (via mTOR/IRF7) and proinflammatory cytokine production (via TASL/IRF5) make it an ideal intervention point. The development of potent and selective small molecule inhibitors like this compound provides powerful tools to further investigate SLC15A4 biology and represents a significant step toward a new class of therapeutics for SLE and other related inflammatory conditions. Future work will focus on optimizing these compounds for clinical development and exploring their efficacy in a broader range of autoimmune and inflammatory disease models.

AJ2-30: A Novel Modulator of Innate Immunity Targeting SLC15A4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The innate immune system represents the body's first line of defense against invading pathogens. A critical component of this system is the proper functioning of endolysosomal Toll-like receptors (TLRs) and Nucleotide-binding oligomerization domain-containing protein (NOD) receptors, which recognize pathogen-associated molecular patterns and trigger inflammatory responses. Solute Carrier Family 15 Member 4 (SLC15A4) has emerged as a key regulator of these signaling pathways, making it a compelling therapeutic target for autoimmune and inflammatory diseases. This document provides a comprehensive technical overview of AJ2-30, a novel small molecule inhibitor of SLC15A4, detailing its mechanism of action, its impact on innate immune signaling, and the experimental methodologies used for its characterization.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of SLC15A4.[1] It was identified through a chemical proteomic strategy and has been shown to directly engage SLC15A4 in multiple immune cell types.[2] Functionally, this compound not only blocks the activity of SLC15A4 but also induces its lysosomal degradation, effectively dampening downstream inflammatory signaling.[1][3] This dual mechanism of action makes this compound a valuable tool for studying the role of SLC15A4 in innate immunity and a promising candidate for therapeutic development.

Mechanism of Action

This compound exerts its anti-inflammatory effects by directly targeting and inhibiting SLC15A4, a transporter protein crucial for the function of endolysosomal TLRs (TLR7, TLR8, TLR9) and NOD1/2 receptors.[1][2] The inhibitory activity of this compound is highly dependent on the presence of SLC15A4, as cells lacking the gene for SLC15A4 are unresponsive to the compound.[3]

A key aspect of this compound's mechanism is its ability to induce the lysosomal degradation of SLC15A4.[1][2] This leads to a reduction in the overall levels of the SLC15A4 protein, thereby preventing the initiation of downstream signaling cascades.

Role in Innate Immunity Signaling Pathways

This compound has been demonstrated to suppress multiple innate signaling pathways in a variety of immune cell subsets.[2]

Inhibition of TLR7, TLR8, and TLR9 Signaling

This compound effectively inhibits the signaling pathways initiated by the activation of endolysosomal TLRs. Specifically, it has been shown to suppress the production of Type I interferons (IFN-α) and other pro-inflammatory cytokines in response to TLR7, TLR7/8, and TLR9 agonists in human plasmacytoid dendritic cells (pDCs) and B cells.[2][4]

Suppression of NOD1 and NOD2 Signaling

In addition to its effects on TLR signaling, this compound also inhibits the activation of NOD1 and NOD2, intracellular sensors of bacterial peptidoglycans.[1][2]

Impairment of mTOR Pathway Activation

The mechanistic target of rapamycin (mTOR) signaling pathway is a critical regulator of cellular metabolism and immune responses. This compound has been shown to impair mTOR pathway activation in human B cells and pDCs following stimulation with TLR7/8 or TLR9 agonists.[2] Notably, this inhibition is specific to endolysosomal TLR-mediated mTOR activation, as this compound does not block mTOR activation stimulated by the TLR2 agonist Pam3CSK4.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on this compound.

Table 1: Inhibitory Concentration of this compound

| Assay | Cell Type | Stimulus | Measured Output | IC50 | Reference |

| IFN-α Production | Human pDCs | TLR7, TLR7/8, TLR9 agonists | IFN-α levels | ~1.8 µM | [5][6] |

| TLR7/9-induced Cytokine Production | Not Specified | TLR7/9 agonists | Inflammatory Cytokines | ~1.8 µM | [6] |

Table 2: Experimental Concentrations of this compound

| Cell Type | Concentration | Duration | Experiment | Reference |

| Human pDCs | 5 µM | 24 h | Inhibition of TLR7, TLR7/8, and TLR9-induced IFN-α production | [2] |

| Human Monocytes | 5 µM | 24 h | Inhibition of TLR7/8 mediated TNF-α production | [2] |

| Human B cells | 10 µM | 16 h | Induction of SLC15A4 lysosomal degradation | [2] |

| Mouse B cells | 5 µM | 24 h | Suppression of B cell activation | [2] |

| Mouse BMDMs | 5 µM | 24 h | Inhibition of NOD-mediated IL-6 production | [2] |

Experimental Protocols

Isolation and Culture of Primary Immune Cells

-

Human pDCs and Monocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors. pDCs and monocytes are then purified from PBMCs using specific cell isolation kits.

-

Mouse Bone Marrow-Derived Macrophages (BMDMs): Bone marrow cells are harvested from wild-type mice and differentiated into macrophages using GM-CSF for 10 days.[2]

In Vitro Stimulation and Cytokine Measurement

-

Cell Plating: Isolate and plate primary immune cells at the desired density.

-

Compound Treatment: Treat cells with this compound or a control compound (e.g., AJ2-18) at the specified concentration and for the indicated duration (typically 24 hours).[2]

-

Stimulation: Add specific TLR or NOD agonists to the cell culture. Examples of agonists include:

-

Cytokine Analysis: After the stimulation period, collect the cell culture supernatant and measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6) using enzyme-linked immunosorbent assay (ELISA) or other quantitative immunoassays.

Western Blotting for mTOR Pathway Activation

-

Cell Lysis: After treatment and stimulation, lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total proteins in the mTOR pathway (e.g., p-S6K, S6K, p-4E-BP1, 4E-BP1).

-

Detection: Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

Flow Cytometry for B Cell Activation

-

Cell Treatment and Stimulation: Treat B cells with this compound and stimulate with a TLR agonist.

-

Staining: Stain the cells with fluorescently labeled antibodies against B cell activation markers, such as CD86.[2]

-

Analysis: Analyze the stained cells using a flow cytometer to quantify the expression of the activation markers.

Visualizations

Signaling Pathways

Caption: this compound inhibits innate immune signaling by targeting SLC15A4.

Experimental Workflow

References

- 1. Chemical Proteomics - SLC15A4 [chomixbio.com]

- 2. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New immune system-targeting compounds show early promise in treating lupus | Scripps Research [scripps.edu]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

A Technical Guide to the Effects of AJ2-30 on Toll-like Receptor (TLR) Pathways

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the small molecule AJ2-30 and its specific inhibitory effects on Toll-like receptor (TLR) signaling pathways. By selectively targeting the endolysosome-resident transporter SLC15A4, this compound has emerged as a critical tool for studying innate immunity and a potential therapeutic agent for autoimmune and autoinflammatory conditions. This guide synthesizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms.

Introduction to this compound and TLR Signaling

Toll-like receptors are a class of pattern recognition receptors (PRRs) that form the first line of defense in the innate immune system.[1] They are broadly categorized based on their cellular location and the specific pathogen-associated molecular patterns (PAMPs) they recognize.[2] Cell surface TLRs (e.g., TLR2, TLR4, TLR5) primarily detect microbial lipids and proteins, while intracellular TLRs (TLR3, TLR7, TLR8, TLR9), located in endolysosomes, recognize microbial nucleic acids.[1][2]

Activation of these pathways leads to a signaling cascade culminating in the production of inflammatory cytokines and type I interferons (IFNs).[2] The solute carrier family 15 member 4 (SLC15A4) is an endolysosomal transporter that is critical for the proper functioning of TLR7, TLR8, and TLR9.[3][4] this compound is a first-in-class, potent, and selective small-molecule inhibitor of SLC15A4.[3][5] It acts by directly engaging SLC15A4, leading to its destabilization and subsequent degradation, thereby disrupting downstream inflammatory signaling.[3][4][5]

Core Mechanism of Action: Inhibition of the SLC15A4-mTOR Axis

This compound exerts its anti-inflammatory effects by specifically targeting SLC15A4, which is essential for signal transduction from endolysosomal TLRs and NOD-like receptors (NODs).[3][6] The compound does not affect signaling from cell-surface TLRs like TLR2 and TLR4, demonstrating its high specificity.[3][6]

The primary mechanism involves the disruption of the mTOR (mechanistic target of rapamycin) signaling pathway.[3][7] Following TLR7/8/9 activation, SLC15A4 is required for the subsequent activation of mTOR.[6][7] By inhibiting SLC15A4, this compound prevents the phosphorylation of mTOR and its downstream effector 4E-BP1.[7] This impairment of mTOR activation ultimately blunts the activation of key transcription factors, such as IRF5 and IRF7, which are necessary for the production of type I interferons and other inflammatory cytokines.[6]

References

- 1. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. New immune system-targeting compounds show early promise in treating lupus | Scripps Research [scripps.edu]

- 6. biorxiv.org [biorxiv.org]

- 7. medchemexpress.com [medchemexpress.com]

Investigating the Anti-inflammatory Properties of AJ2-30: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of AJ2-30, a novel small-molecule inhibitor of the endolysosome-resident transporter SLC15A4. By targeting SLC15A4, this compound demonstrates significant potential in modulating innate immune responses, particularly those implicated in autoimmune and autoinflammatory conditions. This document details the mechanism of action, quantitative efficacy, and the experimental protocols utilized to characterize this promising compound.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by directly engaging and inhibiting SLC15A4. This protein is a critical component for the signaling of endolysosomal Toll-like receptors (TLRs) 7, 8, and 9, as well as nucleotide-binding oligomerization domain-containing protein (NOD) signaling pathways in various immune cells. The inhibition of SLC15A4 by this compound leads to the disruption of the mTOR signaling pathway, which is essential for the production of Type I interferons (IFN-I) and other pro-inflammatory cytokines. Furthermore, this compound has been shown to induce the degradation of SLC15A4, thereby providing a sustained inhibitory effect.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in various in vitro and in vivo models.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | Cell Type/System | Agonist | Parameter Measured | IC50 | This compound Concentration | % Inhibition / Effect |

| IFN-α Suppression | Human pDCs | CpG-A (TLR9) | IFN-α production | 1.8 µM | 5 µM | Significant suppression |

| MDP Transport Inhibition | HEK293T cells | MDP (NOD2) | NF-κB activation | 2.6 µM | - | Dose-dependent inhibition |

| Cytokine Production | Human pDCs | R848 (TLR7/8) | IFN-α production | - | 5 µM | Significant suppression |

| Cytokine Production | Human Monocytes | R848 (TLR7/8) | TNF-α production | - | 5 µM | Significant inhibition |

| Cytokine Production | Mouse B-cells | R837 (TLR7) | IL-6 production | - | 5 µM | Significant inhibition |

| B-cell Activation | Human B-cells | TLR7/8 or TLR9 agonists | CD80, CD86, MHC-II expression | - | 5 µM | Significant reduction |

| Cytokine Production | PBMCs from Lupus Patients | Unstimulated | IFN-γ, IL-6, IL-10 production | - | 5 µM | Significant suppression |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Inflammation

| Animal Model | Treatment | Agonist | Cytokine Measured | Result |

| C57BL/6J Mice | This compound | DOTAP-complexed CpG-A (TLR9 agonist) | Serum IFN-α | Significantly reduced |

| C57BL/6J Mice | This compound | DOTAP-complexed CpG-A (TLR9 agonist) | Serum IFN-γ | Significantly reduced |

| C57BL/6J Mice | This compound | DOTAP-complexed CpG-A (TLR9 agonist) | Serum IL-6 | Significantly reduced |

| C57BL/6J Mice | This compound | DOTAP-complexed CpG-A (TLR9 agonist) | Serum IL-10 | Significantly reduced |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general workflow for its in vitro evaluation.

Experimental Protocols

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Blood Collection: Collect whole blood from healthy human donors in tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Dilution: Dilute the blood with an equal volume of phosphate-buffered saline (PBS).

-

Density Gradient Centrifugation: Carefully layer the diluted blood over a Ficoll-Paque PLUS density gradient medium in a conical tube.

-

Centrifugation: Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Harvesting: After centrifugation, carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs at the plasma-Ficoll interface.

-

Washing: Transfer the collected PBMCs to a new tube and wash twice with PBS by centrifuging at 300 x g for 10 minutes.

-

Cell Counting: Resuspend the cell pellet in an appropriate buffer and count the cells using a hemocytometer or an automated cell counter.

Enrichment of Plasmacytoid Dendritic Cells (pDCs)

-

Starting Material: Begin with the isolated PBMC suspension.

-

Negative Selection: Use a commercial immunomagnetic pDC isolation kit following the manufacturer's instructions. This typically involves:

-

Incubating the PBMCs with a cocktail of biotin-conjugated antibodies against non-pDC lineage markers.

-

Adding anti-biotin magnetic microbeads.

-

Placing the tube in a magnetic separator to retain the magnetically labeled, unwanted cells.

-

-

Collection: Collect the unlabeled, enriched pDCs from the supernatant.

-

Purity Assessment: Verify the purity of the isolated pDCs using flow cytometry by staining for pDC-specific markers (e.g., CD123+, BDCA-2+).

THP-1 Cell Culture and Differentiation into Macrophages

-

Cell Culture: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Differentiation: To differentiate THP-1 monocytes into macrophages, seed the cells in a culture plate and treat with 50-100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

-

Confirmation of Differentiation: Differentiated macrophages will become adherent to the culture plate and exhibit a characteristic spread-out morphology.

In Vitro Stimulation and Treatment

-

Cell Seeding: Seed the isolated primary immune cells (PBMCs, pDCs) or differentiated THP-1 macrophages in appropriate culture plates at a predetermined density.

-

Pre-treatment with this compound: Add this compound (or a vehicle control, e.g., DMSO) to the cell cultures at the desired concentrations and incubate for a specified period (e.g., 1-2 hours).

-

TLR Agonist Stimulation: Following pre-treatment, stimulate the cells with a specific TLR agonist (e.g., 1 µM CpG-A for TLR9, 5 µg/mL R848 for TLR7/8) for a defined duration (e.g., 24 hours).

Cytokine Measurement by ELISA

-

Sample Collection: After the stimulation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

ELISA Procedure: Use commercial ELISA kits for the specific cytokines of interest (e.g., IFN-α, TNF-α, IL-6) and follow the manufacturer's protocol. A general procedure includes:

-

Adding standards and samples to the antibody-coated microplate.

-

Incubating with a biotinylated detection antibody.

-

Adding a streptavidin-HRP conjugate.

-

Adding a substrate solution (e.g., TMB) to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Western Blot Analysis of Signaling Proteins

-

Cell Lysis: After treatment and stimulation, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-mTOR, total mTOR, IRF5, IRF7) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Mouse Model of Inflammation

-

Animal Model: Use C57BL/6J mice.

-

Treatment: Administer this compound (or vehicle control) to the mice via an appropriate route (e.g., intraperitoneal injection).

-

Induction of Inflammation: After a specified pre-treatment time, induce systemic inflammation by injecting a TLR agonist, such as DOTAP-complexed CpG-A.

-

Sample Collection: At a defined time point after the inflammatory challenge, collect blood samples for serum preparation.

-

Cytokine Analysis: Measure the levels of inflammatory cytokines (e.g., IFN-α, IFN-γ, IL-6, IL-10) in the serum using ELISA.

This guide provides a comprehensive overview of the anti-inflammatory properties of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development. Further preclinical studies are warranted to fully elucidate the therapeutic potential of this novel SLC15A4 inhibitor.

The Impact of AJ2-30 on Cytokine Production in Immune Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor AJ2-30 and its effects on cytokine production in various immune cells. It is designed to be a valuable resource for researchers and professionals in immunology and drug development, offering detailed data, experimental protocols, and visualizations of the underlying signaling pathways.

Introduction

This compound is a novel small molecule inhibitor that has demonstrated significant anti-inflammatory properties by modulating cytokine production in immune cells. It has been identified as a potent inhibitor of Solute Carrier Family 15 Member 4 (SLC15A4), a transporter protein crucial for the function of endolysosomal Toll-like receptors (TLRs) and NOD-like receptors (NLRs). By targeting SLC15A4, this compound effectively blunts the inflammatory cascade initiated by various pathogen-associated molecular patterns (PAMPs), highlighting its therapeutic potential for autoimmune and inflammatory diseases.[1][2][3][4][5] This guide delves into the quantitative effects of this compound on cytokine production, the intricate signaling pathways it modulates, and the detailed experimental methodologies used to elucidate its mechanism of action.

Mechanism of Action: Inhibition of SLC15A4 and Downstream Signaling

This compound exerts its anti-inflammatory effects by directly engaging and inhibiting SLC15A4.[1][3] This inhibition disrupts downstream signaling pathways activated by endolysosomal TLRs (TLR7, TLR8, and TLR9) and NOD1/2 receptors. The disruption of these pathways ultimately leads to a significant reduction in the production of pro-inflammatory cytokines and type I interferons (IFN-I).[1][2][3]

Signaling Pathways Modulated by this compound

The primary mechanism of this compound involves the disruption of an mTOR circuit that is essential for the production of IFN-I and other inflammatory cytokines.[1][3] By inhibiting SLC15A4, this compound interferes with the proper trafficking and signaling of TLRs within endolysosomes. This leads to impaired activation of downstream transcription factors such as IRF5 and IRF7, which are critical for the expression of type I interferons and other inflammatory cytokines.[3]

Figure 1: this compound signaling pathway in immune cells.

Quantitative Effects of this compound on Cytokine Production

This compound has been shown to significantly reduce the production of a wide range of cytokines in various human and mouse immune cell types. The following tables summarize the quantitative data from key studies.

Human Immune Cells

| Cell Type | Stimulus | This compound Conc. | Cytokine | Effect | Reference |

| Plasmacytoid Dendritic Cells (pDCs) | CpG-A (TLR9 agonist) | 5 µM | IFN-α | Significant inhibition | [1][3] |

| Plasmacytoid Dendritic Cells (pDCs) | R848 (TLR7/8 agonist) | 5 µM | IFN-α | Significant inhibition | [1][3] |

| Plasmacytoid Dendritic Cells (pDCs) | Influenza Virus | 5 µM | IFN-α | Significant inhibition | [1][3] |

| Plasmacytoid Dendritic Cells (pDCs) | CpG-A | 5 µM | IL-6, TNF-α, G-CSF, CCL3, CCL4 | Significant reduction | [1][3] |

| Monocytes | R848 (TLR7/8 agonist) | 5 µM | TNF-α | Inhibition | [1][3] |

| Macrophages | MDP (NOD2 agonist) | 5 µM | TNF-α | Suppression | [1] |

| Macrophages | TriDAP (NOD1 agonist) | 5 µM | TNF-α | Suppression | [1] |

| B Cells | CpG-B (TLR9 agonist) | 5 µM | IgG, IL-6, TNF-α, IL-10 | Reduction | [1][3] |

| B Cells | R837 (TLR7 agonist) | 5 µM | IgG, IL-6, TNF-α, IL-10 | Reduction | [3] |

| PBMCs (from Lupus Patients) | TLR7/8 or TLR9 agonists | 5 µM | IFN-α and other inflammatory cytokines | Substantially blunted | [1] |

Mouse Immune Cells

| Cell Type | Stimulus | This compound Conc. | Cytokine | Effect | Reference |

| B Cells (Wild-Type) | R837 (TLR7 agonist) | 5 µM | IL-6 | Inhibition | [1] |

| Bone Marrow-Derived Macrophages (BMDMs) (Wild-Type) | MDP (NOD2 agonist) | 5 µM | IL-6 | Inhibition | [1] |

| In Vivo (Mouse Model) | CpG-A | 50 mpk | IFN-α, IFN-γ, IL-6, IL-10 | Significant reduction | [1][3] |

Experimental Methodologies

This section provides detailed protocols for key experiments used to characterize the impact of this compound on cytokine production.

In Vitro Stimulation of Immune Cells and Cytokine Measurement

This protocol describes the general workflow for stimulating immune cells and measuring cytokine production.

Figure 2: Experimental workflow for cytokine production assay.

4.1.1 Materials

-

Primary human or mouse immune cells (e.g., PBMCs, pDCs, monocytes, B cells)

-

Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS and antibiotics

-

This compound (and a negative control analog, e.g., AJ2-18)

-

Stimulants (e.g., CpG-A, R848, MDP, TriDAP, LPS)

-

96-well cell culture plates

-

Cytokine ELISA kits (e.g., for IFN-α, TNF-α, IL-6) or multiplex bead-based immunoassay kits

-

Plate reader

4.1.2 Protocol

-

Cell Seeding: Isolate primary immune cells using standard methods (e.g., density gradient centrifugation, magnetic-activated cell sorting). Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well in 100 µL of complete culture medium.[6] Allow cells to adhere and recover overnight if necessary.

-

Compound Treatment: Prepare serial dilutions of this compound and the negative control compound. Pre-treat the cells by adding the compounds to the desired final concentrations (e.g., 5 µM). Include a vehicle control (e.g., DMSO).

-

Cell Stimulation: Shortly after compound addition, stimulate the cells by adding the appropriate TLR or NOD agonist at a predetermined optimal concentration (e.g., 1 µM CpG-A, 5 µg/mL R848).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.

-

Cytokine Quantification: Measure the concentration of cytokines in the supernatant using a sandwich ELISA or a multiplex bead-based immunoassay, following the manufacturer's instructions.[7][8][9][10][11]

-

Data Analysis: Generate a standard curve using recombinant cytokine standards. Determine the concentration of cytokines in the experimental samples by interpolating from the standard curve. Calculate the percentage of inhibition by this compound relative to the vehicle-treated, stimulated control.

Western Blotting for Signaling Pathway Analysis

This protocol is for assessing the phosphorylation status of key signaling proteins downstream of TLR activation.

4.2.1 Materials

-

Immune cells cultured and treated as described in section 4.1

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IRF7, anti-total-IRF7, anti-phospho-p65, anti-total-p65)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

4.2.2 Protocol

-

Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize the protein concentrations and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing steps as in step 7.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.[12]

-

Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for a variety of inflammatory and autoimmune diseases due to its potent and specific inhibition of SLC15A4. Its ability to suppress the production of a broad range of pro-inflammatory cytokines and type I interferons in multiple immune cell types underscores its potential as a novel immunomodulatory agent.[1][3] Further research is warranted to optimize the pharmacokinetic properties of this compound and to evaluate its efficacy and safety in preclinical models of autoimmune diseases such as lupus.[4] The detailed methodologies and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of SLC15A4 inhibition.

References

- 1. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. biorxiv.org [biorxiv.org]

- 4. New immune system-targeting compounds show early promise in treating lupus | Scripps Research [scripps.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cytokine Elisa [bdbiosciences.com]

- 8. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 9. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bowdish.ca [bowdish.ca]

- 11. h-h-c.com [h-h-c.com]

- 12. protocols.io [protocols.io]

The Integral Role of SLC15A4 in the Orchestration of Antigen Presentation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solute Carrier Family 15 Member 4 (SLC15A4) is an endolysosome-resident transporter with a multifaceted role in the immune system. While traditionally recognized for its critical function in innate immune signaling, emerging evidence increasingly points to its significant, albeit often indirect, influence on the process of antigen presentation. This technical guide provides an in-depth exploration of the core functions of SLC15A4, detailing its impact on the activation of antigen-presenting cells (APCs), its involvement in endolysosomal trafficking and signaling, and the downstream consequences for T-cell activation. This document synthesizes current research to offer a comprehensive resource for professionals engaged in immunology and therapeutic development.

Introduction: SLC15A4 at the Crossroads of Innate and Adaptive Immunity

SLC15A4 is a proton-coupled transporter for histidine and di/tri-peptides, predominantly expressed in the endolysosomal compartments of hematopoietic cells, particularly APCs such as plasmacytoid dendritic cells (pDCs), conventional dendritic cells (cDCs), B cells, and macrophages.[1] Its localization within these key organelles places it at the nexus of pathogen sensing, inflammatory cytokine production, and the processing of antigens for presentation to T cells. While its role in mediating Toll-like receptor (TLR) 7, 8, and 9 signaling is well-established, this guide will focus on the cascading effects of these functions on the adaptive immune response, specifically antigen presentation.

The Dual Functions of SLC15A4: Transporter and Scaffolding Protein

SLC15A4 exhibits a dual functionality that is central to its role in APCs. It operates not only as a transporter but also as a critical scaffolding protein, orchestrating the assembly of signaling complexes within the endolysosome.

Transporter Activity and its Impact on the Endolysosomal Milieu

As a transporter, SLC15A4 is responsible for the efflux of histidine and small peptides from the lysosome to the cytosol. This process is thought to influence the luminal pH of the endolysosome, a critical factor for the activity of proteases involved in antigen processing and for the optimal functioning of TLRs.[2]

Scaffolding Function in TLR7/9 Signaling

Perhaps its most well-characterized function is its role as a scaffold for the TLR signaling pathway. Upon TLR7 or TLR9 activation by nucleic acids, SLC15A4 recruits the adaptor protein TASL (TLR Adaptor interacting with SLC15A4 on the Lysosome) to the endolysosomal membrane. This SLC15A4-TASL complex is indispensable for the subsequent activation of Interferon Regulatory Factor 5 (IRF5), a key transcription factor for the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[3][4] The production of IFN-I by pDCs is a potent activator of other APCs, enhancing their antigen presentation capacity.

SLC15A4's Influence on Antigen-Presenting Cell Activation and Function

The activation of APCs is a prerequisite for effective antigen presentation. SLC15A4 is instrumental in this process, particularly in response to viral and bacterial nucleic acids.

Role in Dendritic Cells

In dendritic cells, SLC15A4 is recruited to phagosomes and is essential for optimal inflammasome activity in response to both infectious and sterile stimuli.[5][6][7] SLC15A4-deficient DCs exhibit reduced production of IL-1β, a key inflammatory cytokine.[5][6][7] Furthermore, the IFN-I produced via the SLC15A4-dependent pathway is crucial for the full activation and maturation of cDCs, leading to the upregulation of costimulatory molecules (e.g., CD80, CD86) and MHC molecules, which are all essential for the priming of naive T cells. Studies in mouse models have shown that events downstream of SLC15A4 are instrumental for efficient antigen presentation by DCs.[8]

Role in B Cells

In B cells, SLC15A4 is also critical for TLR7/9-mediated activation, leading to the production of pro-inflammatory cytokines like IL-6 and IFN-β.[9] This activation is linked to the differentiation of B cells into antibody-secreting plasma cells and their function as effective APCs for T helper cells.[2][9]

Quantitative Data on SLC15A4 Function

The following tables summarize key quantitative findings from studies on SLC15A4, primarily focusing on cytokine production in wild-type versus SLC15A4-deficient or inhibited cells.

Table 1: Effect of SLC15A4 Inhibition on TLR-Induced Cytokine Production in Human pDCs

| Cytokine | Stimulus | Treatment | % Inhibition (Approx.) | Reference |

| IFN-α | CpG-A (TLR9) | AJ2-30 (5 µM) | >90% | [1] |

| IFN-α | R848 (TLR7/8) | This compound (5 µM) | >90% | [1] |

Table 2: Cytokine Production in SLC15A4-Deficient Murine Immune Cells

| Cell Type | Stimulus | Cytokine | Fold Reduction in SLC15A4-/- vs. WT (Approx.) | Reference |

| pDCs | R848 (TLR7) | IFN-α | >10-fold | [2] |

| B Cells | R848 (TLR7) | IL-6 | ~4-fold | [2] |

| B Cells | R848 (TLR7) | IFN-β | ~3-fold | [9] |

Table 3: Impact of SLC15A4 Deficiency on Antigen-Specific T-Cell Responses in vivo

| T-Cell Response | Metric | Observation in Slc15a4 feeble mice vs. WT | Reference |

| LCMV-specific CD8+ T cells | IFN-γ production | Significantly reduced | [10] |

| LCMV-specific CD8+ T cells | TNF-α production | Significantly reduced | [10] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to SLC15A4 function.

SLC15A4-Mediated TLR7/9 Signaling Pathway

References

- 1. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The peptide symporter SLC15a4 is essential for the development of systemic lupus erythematosus in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. TASL is the SLC15A4-associated adaptor for IRF5 activation by TLR7-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. The phagosomal solute transporter SLC15A4 promotes inflammasome activity via mTORC1 signaling and autophagy restraint in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The phagosomal solute transporter SLC15A4 promotes inflammasome activity via mTORC1 signaling and autophagy restraint in dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Essential requirement for IRF8 and SLC15A4 implicates plasmacytoid dendritic cells in the pathogenesis of lupus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

AJ2-30: A Chemical Probe for the Elucidation of SLC15A4 Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Solute Carrier Family 15 Member 4 (SLC15A4) has emerged as a critical regulator of innate immunity, particularly in the signaling pathways of endosomal Toll-like receptors (TLRs) and nucleotide-binding oligomerization domain-containing proteins (NODs). Its role in the pathogenesis of autoimmune diseases such as lupus has made it a compelling therapeutic target. The development of specific and potent chemical probes is paramount to dissecting its complex biology and validating its therapeutic potential. This technical guide provides a comprehensive overview of AJ2-30, a first-in-class chemical probe that directly engages SLC15A4 and modulates its function, thereby offering a powerful tool for studying its role in health and disease.

Core Properties of this compound

This compound is a small molecule inhibitor designed to specifically target SLC15A4. Through a chemoproteomic strategy, this compound was identified and optimized for its ability to engage SLC15A4 in relevant human immune cells and suppress downstream inflammatory cytokine production.[1] The compound has been shown to be a valuable tool for investigating the cellular functions of SLC15A4.

Quantitative Data Summary

The following tables summarize the key quantitative metrics that define the activity and specificity of this compound as a chemical probe for SLC15A4.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | Description | IC50 (μM) | Cell Type/System |

| IFN-α Suppression | Inhibition of IFN-α production following TLR9 stimulation. | 1.8 | Human pDCs |

| MDP Transport Inhibition | Inhibition of muramyl dipeptide (MDP) transport, a surrogate for NOD1/2 ligand transport. | 2.6 | Reporter cell line |

Table 2: Cellular Target Engagement of this compound

| Assay | Description | Observation | Cell Type |

| Cellular Thermal Shift Assay (CETSA) | Measurement of changes in the thermal stability of SLC15A4 upon this compound binding. | Destabilization of SLC15A4 | CAL-1 cells expressing HA-SLC15A4 |

| Quantitative Proteomics (TMT-MS) | Identification of direct protein targets of an this compound analog (AJ2-32). | SLC15A4 identified as the top target. | CAL-1 cells and human PBMCs |

Mechanism of Action

This compound exerts its effects by directly binding to SLC15A4, leading to the protein's destabilization and subsequent lysosomal degradation.[2] This action effectively phenocopies the genetic loss of SLC15A4, resulting in the inhibition of multiple innate signaling pathways.[1]

Signaling Pathways Modulated by this compound

This compound has been demonstrated to specifically inhibit signaling pathways downstream of endolysosomal TLRs (TLR7, TLR8, and TLR9) and NOD1/2.[1][3] This inhibition is dependent on the presence of SLC15A4, as the effects of this compound are not observed in SLC15A4-deficient cells.[1][4]

Figure 1: this compound inhibits SLC15A4-dependent signaling pathways.

Notably, this compound does not disrupt proximal TLR7/8 signaling events such as the activation of IRAK1, IKKα/β, and IκBα.[1] However, it does disrupt proximal TLR9 signaling.[1] Furthermore, this compound has been shown to impair the mTOR signaling pathway, which is essential for the production of Type I interferons and other inflammatory cytokines.[1][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. The following sections provide protocols for key experiments used to characterize this compound as a chemical probe for SLC15A4.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular context. The principle lies in the ligand-induced thermal stabilization or destabilization of the target protein.

Protocol:

-

Cell Treatment: Culture CAL-1 cells stably expressing HA-tagged SLC15A4. Treat the cells with this compound (e.g., 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 1 hour).

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 37°C to 60°C) for 3 minutes using a thermal cycler. Include an unheated control (37°C).

-

Cell Lysis: Subject the heated cell suspensions to three freeze-thaw cycles using liquid nitrogen to ensure complete cell lysis.

-

Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

-

Western Blot Analysis: Collect the supernatant and analyze the protein concentration. Load equal amounts of total protein from the soluble fractions onto an SDS-PAGE gel. Perform Western blotting using an anti-HA antibody to detect soluble HA-SLC15A4.

-

Data Analysis: Quantify the band intensities and normalize them to the unheated control. Plot the percentage of soluble SLC15A4 against the temperature to generate thermal shift curves. A shift in the curve for this compound-treated cells compared to the vehicle control indicates direct target engagement. In the case of this compound, a destabilization of SLC15A4 is observed.[1]

Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Cytokine Production Measurement by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify the concentration of cytokines, such as IFN-α and TNF-α, in cell culture supernatants.

Protocol:

-

Cell Seeding and Treatment: Seed primary immune cells (e.g., human pDCs or monocytes) in a 96-well plate. Pre-treat the cells with this compound (e.g., 5 µM) or an inactive control (e.g., AJ2-18) for a specified time (e.g., 24 hours).

-

Stimulation: Stimulate the cells with a TLR agonist, such as R848 (TLR7/8 agonist) or CpG-A (TLR9 agonist), at a predetermined concentration.

-

Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), centrifuge the plate and carefully collect the culture supernatants.

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-α) overnight at 4°C.

-

Wash the plate and block non-specific binding sites.

-

Add the collected supernatants and a serial dilution of the recombinant cytokine standard to the plate. Incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., H₂SO₄) and read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the recombinant cytokine. Calculate the concentration of the cytokine in the cell supernatants by interpolating their absorbance values from the standard curve.

In Vivo Studies

This compound has also been evaluated in in vivo models of inflammation, demonstrating its potential to mimic the effects of SLC15A4 loss.[3]

Exemplary In Vivo Experiment:

-

Model: A mouse model of inflammation induced by a TLR9 agonist (CpG).

-

Treatment: Mice are co-injected with this compound (or a vehicle control) and CpG.

-

Readout: Serum is collected after a defined period (e.g., 6 hours), and the levels of inflammatory cytokines (e.g., IFN-α, IFN-γ, IL-6, IL-10) are measured by ELISA or multiplex assay.

-

Expected Outcome: Treatment with this compound is expected to significantly reduce the levels of CpG-induced inflammatory cytokines.[3]

Applications and Future Directions

This compound serves as an indispensable tool for:

-

Target Validation: Confirming the role of SLC15A4 in various inflammatory and autoimmune disease models.

-

Pathway Elucidation: Dissecting the molecular mechanisms by which SLC15A4 regulates innate immune signaling.

-

Drug Discovery: Providing a proof-of-concept for the therapeutic potential of SLC15A4 inhibition and serving as a lead compound for the development of more potent and drug-like inhibitors.[2]

Future research will likely focus on optimizing the pharmacokinetic properties of this compound for more extensive in vivo studies and exploring its efficacy in a broader range of autoimmune and inflammatory disease models. The structural elucidation of the this compound binding site on SLC15A4 will further facilitate the rational design of next-generation SLC15A4 inhibitors.

Conclusion

This compound is a well-characterized and potent chemical probe that has been instrumental in advancing our understanding of SLC15A4 biology. Its ability to directly engage and induce the degradation of SLC15A4, leading to the specific inhibition of TLR7/9 and NOD-dependent signaling, makes it an invaluable asset for the scientific community. This guide provides the essential technical information and protocols to enable researchers to effectively utilize this compound in their studies of this important immunoregulatory protein.

References

- 1. biomatik.com [biomatik.com]

- 2. The solute carrier family 15A4 regulates TLR9 and NOD1 functions in the innate immune system and promotes colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. Cell Culture and estimation of cytokines by ELISA [protocols.io]

Methodological & Application

Application Notes and Protocols for AJ2-30 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AJ2-30 is a novel small molecule inhibitor of Solute Carrier Family 15 Member 4 (SLC15A4), a transporter protein residing in the endolysosome of immune cells.[1][2] SLC15A4 is crucial for the signaling of endosomal Toll-like receptors (TLR7, TLR8, and TLR9) and NOD-like receptors (NOD1 and NOD2).[1][3] By directly binding to and destabilizing SLC15A4, this compound leads to its lysosomal degradation, thereby disrupting downstream inflammatory signaling pathways.[4] This inhibitory action blocks the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, making this compound a promising tool for studying autoimmune and inflammatory diseases and a potential therapeutic candidate.[1][3][5]

Mechanism of Action

This compound selectively targets SLC15A4, a transporter implicated in various inflammatory signaling pathways.[4] Its mechanism involves direct engagement with SLC15A4, which leads to the protein's destabilization and subsequent degradation.[4] This action effectively phenocopies a loss-of-function of SLC15A4.[1] Consequently, this compound inhibits SLC15A4-dependent pathways, including TLR7-9 and NOD1/2 signaling.[1][3] This results in the suppression of mTOR pathway activation and a significant reduction in the production of inflammatory cytokines such as IFN-α, TNF-α, and IL-6 in various immune cells.[1]

Caption: this compound inhibits SLC15A4, blocking TLR7-9 and NOD signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's activity in various in vitro assays.

Table 1: Inhibitory Potency of this compound

| Assay | Metric | Value | Cell Type/System | Reference |

| IFN-α Suppression | IC₅₀ | 1.8 µM | TLR7/9-stimulated pDCs | [1][6] |

| MDP Transport Inhibition | IC₅₀ | 2.6 µM | NOD2 reporter cells | [1] |

Table 2: Effective Concentrations in Cellular Assays

| Cell Type | Treatment Concentration | Duration | Effect | Reference |

| Human pDCs | 5 µM | 24 h | Inhibition of TLR7, TLR7/8, and TLR9-induced IFN-α production | [1][3] |

| Human Monocytes | 5 µM | 24 h | Inhibition of TLR7/8-mediated TNF-α production | [1] |

| Human B Cells | 5 µM | 24 h | Inhibition of CpG-B-induced IL-6 and TNF-α secretion | [1] |

| Human B Cells | 10 µM | 16 h | Induction of SLC15A4 lysosomal degradation | [1] |

| Human Macrophages | 5 µM | 24 h | Suppression of MDP and TriDAP-mediated TNF-α production | [1] |

| Mouse B Cells | 5 µM | 24 h | Inhibition of IL-6 production induced by R837 | [1] |

| CAL-1 Cells | 10 µM | N/A | Destabilization of SLC15A4 in CETSA | [1] |

Experimental Protocols

Here are detailed protocols for key in vitro experiments involving this compound.

General Experimental Workflow

Caption: General workflow for in vitro testing of this compound's effects on immune cells.

Cell Viability/Cytotoxicity Assay

This protocol is to assess whether this compound exhibits cytotoxic effects on primary immune cells.

-

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium with supplements

-

This compound, inactive control (AJ2-18), and DMSO

-

96-well plates

-

MTT or similar cell viability reagent (e.g., MTS, XTT)[7]

-

Solubilization solution (for MTT)

-

Plate reader

-

-

Procedure:

-

Plate PBMCs at a density of 1 x 10⁶ cells/mL in a 96-well plate.[3]

-

Add serial dilutions of this compound, AJ2-18, or DMSO (vehicle control) to the wells.

-

Incubate the plate at 37°C in a CO₂ incubator for 24-72 hours.

-

Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10-20 µL of MTT solution).[7]

-

Incubate for 1-4 hours to allow for formazan crystal formation.[7]

-

If using MTT, add solubilization solution and incubate until crystals are dissolved.[7]

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.[7]

-

Compare the absorbance of compound-treated wells to DMSO-treated wells to determine cytotoxicity.[1]

-

Cytokine Production Assay (ELISA)

This protocol measures the effect of this compound on the production of specific cytokines following immune stimulation.

-

Materials:

-

Procedure:

-

Plate the desired immune cells in a 96-well plate.

-

Pre-treat the cells with this compound, AJ2-18, or DMSO for a specified time (e.g., 1 hour).

-

Add the appropriate immune agonist to stimulate cytokine production.

-

Incubate for 24 hours at 37°C.[1]

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Measure the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's protocol.

-

Western Blotting for mTOR Pathway Activation

This protocol assesses the impact of this compound on the phosphorylation of mTOR substrates.

-

Materials:

-

Isolated human B cells

-

This compound, AJ2-18, DMSO

-

TLR agonists (e.g., CpG-B, R848) and a non-endosomal TLR agonist control (e.g., Pam3CSK4)[1]

-

RIPA lysis buffer with protease and phosphatase inhibitors[1]

-

BCA protein assay kit

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-S6K, anti-phospho-4E-BP1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat human B cells with this compound or controls and the respective TLR agonists for 4 hours.[1]

-

Wash cells with ice-cold PBS and lyse in RIPA buffer on ice for 20 minutes.[1]

-

Centrifuge at 14,000 x g for 10 minutes to pellet cell debris and collect the supernatant.[1]

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates with SDS sample buffer and resolve by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression

This protocol is for measuring changes in the mRNA expression of target genes, such as IFNB.

-

Materials:

-

CAL-1 cells or other relevant cell lines[6]

-

This compound (5 µM), DMSO

-

RNA extraction kit (e.g., RNeasy Plus Mini)[1]

-

DNase treatment kit

-

cDNA synthesis kit (e.g., M-MLV Reverse Transcriptase)[1]

-

SYBR Green Master Mix[1]

-

qPCR primers for the gene of interest (e.g., IFNB) and a housekeeping gene (e.g., beta-actin)[6]

-

Real-Time PCR System[1]

-

-

Procedure:

-

Treat cells with this compound or DMSO for the desired time.

-

Extract total RNA using an RNA extraction kit following the manufacturer's protocol.[1]

-

Remove any contaminating genomic DNA with DNase treatment.[1]

-

Synthesize cDNA from the RNA template.[1]

-

Set up qPCR reactions with SYBR Green Master Mix, primers, and cDNA.

-

Run the qPCR on a Real-Time PCR system.

-

Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[6]

-

Flow Cytometry for B Cell Activation Markers

This protocol is used to evaluate the effect of this compound on the surface expression of B cell activation markers.

-

Materials:

-

Procedure:

-

Treat B cells with this compound or controls in the presence of a TLR agonist for 24 hours.[1]

-

Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).

-

Stain the cells with the antibody cocktail for 30 minutes on ice in the dark.

-

Wash the cells to remove unbound antibodies.

-

Resuspend the cells in FACS buffer.

-

Acquire data on a flow cytometer.

-

Analyze the expression of activation markers on live cells using appropriate software.[1]

-

Cellular Thermal Shift Assay (CETSA)

This assay validates the direct engagement of this compound with its target protein, SLC15A4, in a cellular context.

-

Materials:

-

CAL-1 cells expressing HA-tagged SLC15A4[1]

-

This compound (10 µM), DMSO

-

PBS

-

Lysis buffer with protease inhibitors

-

Western blot reagents

-

-

Procedure:

-

Treat CAL-1 cells expressing HA-SLC15A4 with this compound or DMSO.[1]

-

Heat the cell suspensions at a range of temperatures (e.g., 37°C to 60°C) for a few minutes, then cool to room temperature.[1]

-

Lyse the cells by freeze-thaw cycles or with lysis buffer.

-

Centrifuge at high speed to separate the soluble fraction (containing stable protein) from the precipitated fraction.[1]

-

Collect the soluble fraction and analyze the amount of remaining SLC15A4 by Western blotting using an anti-HA antibody.[1]

-

A decrease in the thermal stability of SLC15A4 in the presence of this compound indicates direct binding.[1]

-

References

- 1. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Chemical Proteomics - SLC15A4 [chomixbio.com]

- 5. New immune system-targeting compounds show early promise in treating lupus | Scripps Research [scripps.edu]

- 6. researchgate.net [researchgate.net]

- 7. broadpharm.com [broadpharm.com]

Application Note: Using AJ2-30 for Selective Inhibition of Endolysosomal Signaling in Primary Human Immune Cell Cultures

Audience: Researchers, scientists, and drug development professionals.

Introduction AJ2-30 is a first-in-class, selective small-molecule inhibitor of Solute Carrier Family 15 Member 4 (SLC15A4).[1][2][3] SLC15A4 is an endolysosome-resident transporter crucial for the activation of Toll-like receptors (TLRs) 7, 8, and 9, as well as NOD1/2 signaling pathways in various immune cells.[1][4] By directly engaging and destabilizing SLC15A4, this compound effectively suppresses the production of Type I interferons (IFN-I) and other inflammatory cytokines, offering a valuable tool for studying autoimmune and autoinflammatory conditions.[1][2][5] This document provides detailed protocols and application data for using this compound in primary human immune cell cultures. This compound has been shown to be non-toxic to multiple primary immune cells, including pDCs, B cells, and PBMCs.[1]

Mechanism of Action